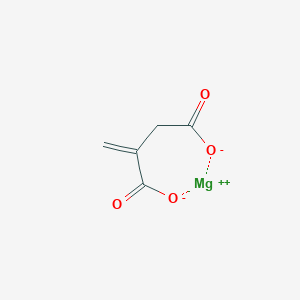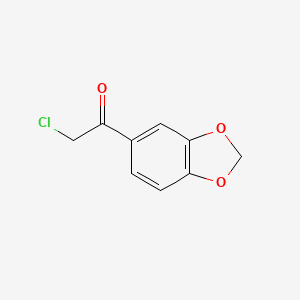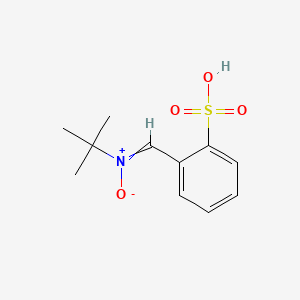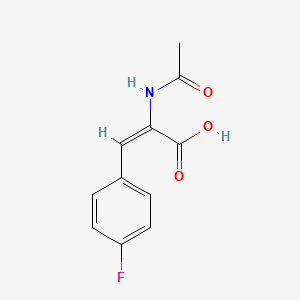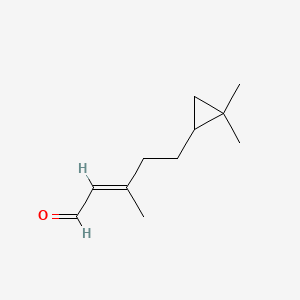![molecular formula C6H14N2O7P2 B13808771 Phosphonic acid, [(4-formyl-1-piperazinyl)methylene]bis- CAS No. 71230-69-8](/img/structure/B13808771.png)
Phosphonic acid, [(4-formyl-1-piperazinyl)methylene]bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, [(4-formyl-1-piperazinyl)methylene]bis- is a chemical compound with the molecular formula C6H14N2O7P2 It is a bisphosphonic acid derivative, characterized by the presence of a piperazine ring substituted with a formyl group and two phosphonic acid groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [(4-formyl-1-piperazinyl)methylene]bis- typically involves the reaction of 4-formylpiperazine with phosphorous acid under controlled conditions. The reaction is usually carried out in an aqueous medium, with the pH adjusted to facilitate the formation of the desired product. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of the bisphosphonic acid derivative.
Industrial Production Methods
Industrial production of phosphonic acid, [(4-formyl-1-piperazinyl)methylene]bis- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction conditions to ensure high yield and purity of the product. The final product is typically purified through crystallization or other separation techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, [(4-formyl-1-piperazinyl)methylene]bis- undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phosphonic acid groups can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various alkylating or acylating agents
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives
Reduction: Formation of hydroxymethyl derivatives
Substitution: Formation of alkyl or acyl derivatives
Applications De Recherche Scientifique
Phosphonic acid, [(4-formyl-1-piperazinyl)methylene]bis- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in phosphate metabolism.
Medicine: Explored for its potential use in the treatment of bone diseases due to its ability to bind to hydroxyapatite, a major component of bone.
Industry: Utilized in the formulation of anti-corrosion agents and scale inhibitors in water treatment processes.
Mécanisme D'action
The mechanism of action of phosphonic acid, [(4-formyl-1-piperazinyl)methylene]bis- involves its ability to chelate metal ions and interact with biological molecules. The phosphonic acid groups can form strong bonds with metal ions, making it an effective ligand in coordination chemistry. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The formyl group can also participate in various chemical reactions, contributing to the compound’s versatility.
Comparaison Avec Des Composés Similaires
Phosphonic acid, [(4-formyl-1-piperazinyl)methylene]bis- can be compared with other bisphosphonic acid derivatives, such as:
Ethylenediaminetetra(methylenephosphonic acid): Similar in structure but with an ethylenediamine backbone instead of a piperazine ring.
1-Hydroxyethane-1,1-diphosphonic acid: Contains a hydroxyl group and two phosphonic acid groups attached to an ethane backbone.
Aminotris(methylenephosphonic acid): Features an amine group and three phosphonic acid groups attached to a methane backbone.
Propriétés
Numéro CAS |
71230-69-8 |
|---|---|
Formule moléculaire |
C6H14N2O7P2 |
Poids moléculaire |
288.13 g/mol |
Nom IUPAC |
[(4-formylpiperazin-1-yl)-phosphonomethyl]phosphonic acid |
InChI |
InChI=1S/C6H14N2O7P2/c9-5-7-1-3-8(4-2-7)6(16(10,11)12)17(13,14)15/h5-6H,1-4H2,(H2,10,11,12)(H2,13,14,15) |
Clé InChI |
JZELOBUUSSNRTI-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C=O)C(P(=O)(O)O)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![cis,trans,trans-3,5-Dioxa-bicyclo[5.1.0]octane-8-carboxylic acid ethyl ester](/img/structure/B13808692.png)

![2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide](/img/structure/B13808708.png)
![Acetaldehyde,1H-benzo[D]imidazol-2-ylhydrazone](/img/structure/B13808721.png)
![Methyl 2-[(trimethylsilyl)oxy]docosanoate](/img/structure/B13808734.png)
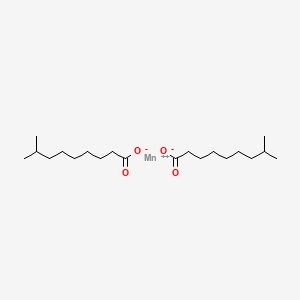

![2-(5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B13808751.png)
